molecular formula C21H21NO4S B8071133 (2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B8071133
M. Wt: 383.5 g/mol
InChI Key: FTAMZCNCHJRKIG-QRWMCTBCSA-N
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Description

“(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid” is an Fmoc-protected amino acid derivative featuring a thiazolidine ring substituted with two methyl groups at the 5,5-positions and a carboxylic acid moiety at position 4. The (2R) stereochemistry imparts distinct conformational constraints, making it valuable in peptide synthesis for stabilizing secondary structures like β-turns . Its molecular formula is C₂₃H₂₃NO₄S, with a molecular weight of 409.49 g/mol.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-21(2)17(19(23)24)22-18(27-21)20(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-18,22H,11H2,1-2H3,(H,23,24)/t17?,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAMZCNCHJRKIG-QRWMCTBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(N[C@H](S1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50703695
Record name (2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

753030-79-4
Record name (2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, often referred to as Fmoc-thiazolidine-4-carboxylic acid, is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a thiazolidine ring, which is known for its biological relevance. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility in biological systems.

1. Antioxidant Properties

Thiazolidine derivatives, including Fmoc-thiazolidine-4-carboxylic acid, exhibit strong antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in cells. A study highlighted that thiazolidine-4-carboxylic acid (TC) acts as a physiological sulfhydryl antioxidant, protecting liver cells from toxic damage .

2. Antimicrobial Activity

Recent research has evaluated the antimicrobial properties of thiazolidine derivatives against multidrug-resistant strains. While the minimum inhibitory concentration (MIC) against Gram-positive bacteria was found to be higher than 256 μg/mL for several derivatives, some exhibited moderate activity against specific strains .

3. Inhibition of Neuraminidase

Thiazolidine-4-carboxylic acid derivatives have been investigated for their ability to inhibit neuraminidase enzymes associated with the influenza virus. A series of compounds derived from thiazolidine were shown to possess moderate inhibitory activity against influenza A neuraminidase, suggesting potential as antiviral agents .

The biological activities of Fmoc-thiazolidine-4-carboxylic acid can be attributed to several mechanisms:

  • Oxidative Stress Mitigation : The compound's ability to modulate oxidative stress is linked to its interaction with proteins such as bovine serum albumin (BSA) and catalase, enhancing their activity and stability .
  • Cell Proliferation Inhibition : In vitro studies indicated that treatment with this compound could inhibit apoptotic cell death induced by oxidative stress in cancer cell lines, demonstrating its potential in cancer therapy .

Case Study 1: Antioxidant Efficacy

In a study involving liver toxicity models, the administration of thiazolidine derivatives significantly reduced markers of oxidative stress and liver damage in rats exposed to toxic agents. This highlights the therapeutic potential of these compounds in hepatoprotection .

Case Study 2: Antiviral Activity

A screening of various thiazolidine derivatives showed that specific modifications to the thiazolidine structure enhanced antiviral activity against influenza A virus in vitro. The most potent derivative was identified as having an IC50 value indicating effective inhibition at low concentrations .

Data Tables

Biological Activity Effect Reference
AntioxidantReduces oxidative stress in liver cells
AntimicrobialModerate activity against Gram-positive bacteria
Neuraminidase InhibitionModerate inhibition of influenza A neuraminidase

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer properties of thiazolidine derivatives, including those similar to (2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid. For instance, derivatives incorporating the fluorene moiety have shown potent inhibitory effects against various cancer cell lines by disrupting tubulin polymerization. A notable study reported IC50 values ranging from 0.021 to 0.071 μM for modified thiazole compounds against melanoma and prostate cancer cells, indicating a strong potential for these compounds as anticancer agents .

Antimicrobial Properties

The synthesis of fluorene-based thiazolidines has also been associated with antimicrobial activity. Research indicates that specific derivatives possess significant antibacterial properties against a range of pathogens. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .

In Vitro Pharmacological Characterization

The compound has been utilized in pharmacological studies to evaluate its effects on ion channels, particularly KCNT1 channels associated with epilepsy. The fluorescence-based assays used to assess the compound's efficacy demonstrated its ability to modulate ion channel activity effectively, which is crucial for understanding its therapeutic potential in neurological disorders .

Drug Development

Due to its structural characteristics, (2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid serves as a valuable scaffold in drug design. The compound's ability to form stable interactions with biological targets makes it an attractive candidate for further optimization in drug development processes aimed at treating various diseases .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Thiazolidine Cores

Compound 1 : (4R)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (FAA9200)
  • Molecular Formula: C₂₇H₂₅NO₆S
  • Molecular Weight : 491.56 g/mol
  • Key Differences :
    • A 2,4-dimethoxyphenyl substituent replaces the 5,5-dimethyl groups.
    • (4R) stereochemistry instead of (2R).
    • Increased steric bulk and lipophilicity due to the aromatic substituent .
Compound 2 : (4S)-3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,3-thiazolidine-4-carboxylic acid
  • Molecular Formula: C₂₀H₁₉NO₄S
  • Molecular Weight : 369.43 g/mol
  • Key Differences :
    • Lacks 5,5-dimethyl substitution, reducing ring rigidity.
    • (4S) configuration alters spatial arrangement of functional groups.
    • Classified as an irritant, requiring careful handling .

Analogues with Alternative Ring Systems

Compound 3 : (2R)-1-(((9H-Fluoren-9-yl)Methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid
  • Molecular Formula: C₂₄H₂₅NO₄
  • Molecular Weight : 415.46 g/mol
  • Key Differences :
    • Octahydroindole core replaces thiazolidine, introducing a bicyclic structure.
    • Enhanced conformational rigidity but reduced sulfur-mediated electronic effects .
Compound 4 : 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid
  • Molecular Formula: C₂₁H₂₁NO₅
  • Molecular Weight : 367.40 g/mol
  • Key Differences: Tetrahydropyran ring with oxygen instead of sulfur.

Analogues with Modified Protecting Groups

Compound 5 : (R)-2-((2R,4S)-4-((Benzhydryloxy)carbonyl)-5,5-dimethylthiazolidin-2-yl)-2-(2-hydroxyacetoamido)acetic acid
  • Molecular Formula: Not explicitly stated (estimated C₂₈H₃₀N₂O₇S).
  • Key Differences :
    • Benzhydryloxy carbonyl group replaces Fmoc, altering deprotection conditions.
    • Additional hydroxyacetoamido substituent increases polarity .

Comparative Analysis Table

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications
Target Compound Thiazolidine 5,5-dimethyl, (2R) configuration 409.49 Peptide synthesis, conformational control
FAA9200 (Compound 1) Thiazolidine 2-(2,4-dimethoxyphenyl), (4R) configuration 491.56 Enhanced lipophilicity, steric hindrance
(4S)-2-Methylthiazolidine-4-carboxylic acid (Compound 2) Thiazolidine 2-methyl, (4S) configuration 369.43 Intermediate in constrained peptides
Octahydroindole-2-carboxylic acid (Compound 3) Octahydroindole Bicyclic structure, (2R) configuration 415.46 Rigid scaffold for drug design
Tetrahydropyran-4-carboxylic acid (Compound 4) Tetrahydropyran Oxygen-containing ring 367.40 Solubility in polar solvents

Key Findings

Stereochemical Impact : The (2R) configuration of the target compound distinguishes it from (4R) or (4S) analogues, influencing peptide backbone geometry .

Ring Rigidity: The 5,5-dimethyl substitution in the thiazolidine ring enhances conformational stability compared to non-methylated or single-methylated analogues .

Protecting Group Dynamics : Fmoc’s base-labile nature offers advantages over benzhydryloxy carbonyl in stepwise peptide synthesis .

Safety Considerations : Several analogues, including the target compound, lack comprehensive toxicity data, necessitating precautions during handling .

Q & A

Q. How to characterize thermal decomposition products and mitigate hazards?

  • Methodological Answer : Use GC-MS to identify volatile by-products (e.g., CO, NOx_x) formed during combustion. Implement inert atmosphere handling and fire suppression systems (e.g., CO2_2 extinguishers) in labs. Reference SDS-reported hazards for emergency planning .

Key Considerations for Experimental Design

  • Contradiction Analysis : Cross-reference multiple SDS documents to address conflicting GHS classifications (e.g., acute toxicity vs. skin irritation). Validate missing data (e.g., ecotoxicity) through targeted experiments .
  • Data Gaps : Prioritize empirical testing for unverified properties (e.g., partition coefficients, decomposition temperatures) using standardized OECD guidelines .

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